2-(sec-butylthio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-(sec-butylthio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H22N2O2S2 and its molecular weight is 362.51. The purity is usually 95%.
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Biological Activity
The compound 2-(sec-butylthio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H19N2OS
- Molecular Weight : 281.39 g/mol
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the sec-butylthio and ethoxy phenyl groups enhances its lipophilicity, potentially improving its pharmacokinetic profile.
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- A study on related thieno[2,3-d]pyrimidine derivatives showed promising results against various cancer cell lines, including MCF-7 and T47D breast cancer cells. The derivatives demonstrated micromolar inhibitory activity, suggesting potential as anticancer agents .
- The compound's structural analogs have been tested for cytotoxicity against several cancer cell lines, revealing a selectivity index that indicates higher efficacy against cancer cells compared to normal cells .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Cell Proliferation : The thieno[3,2-d]pyrimidine scaffold is believed to interfere with cellular signaling pathways that regulate cell growth and division.
- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
- Study on Thieno[2,3-d]pyrimidine Derivatives :
- Pharmacological Profiling :
Table 1: Biological Activity of Related Compounds
Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
---|---|---|---|
2-(sec-butylthio)-3-(4-ethoxyphenyl)-6,7-dihydro... | TBD | MCF-7 | Cell cycle arrest |
Thieno[2,3-d]pyrimidine derivative A | 5.0 | T47D | Apoptosis induction |
Thieno[2,3-d]pyrimidine derivative B | 10.0 | HCT116 | Inhibition of proliferation |
Note: TBD = To Be Determined based on further studies.
Properties
IUPAC Name |
2-butan-2-ylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c1-4-12(3)24-18-19-15-10-11-23-16(15)17(21)20(18)13-6-8-14(9-7-13)22-5-2/h6-9,12H,4-5,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQZSYHLAMQOFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OCC)SCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.